

physical and chemical properties of N-Methylindole-2-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methyl-1H-indol-2-yl)boronic acid

Cat. No.: B067260

[Get Quote](#)

N-Methylindole-2-boronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylindole-2-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, particularly the presence of a boronic acid moiety on the N-methylated indole scaffold, make it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of N-Methylindole-2-boronic acid, detailed experimental protocols for its synthesis and application, and a discussion of its role in the development of novel therapeutic agents.

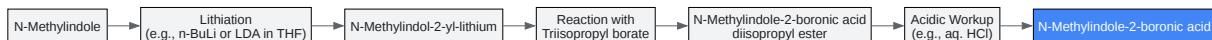
Core Physical and Chemical Properties

N-Methylindole-2-boronic acid is a white to off-white solid at room temperature.^[1] Its stability and solubility are key considerations for its use in synthetic applications, with solubility generally observed in polar organic solvents and water, although this can be pH-dependent.^[2] ^[3]

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ BNO ₂	[1]
Molecular Weight	174.99 g/mol	[1]
Melting Point	130-136 °C	[1]
Appearance	White to off-white solid	[1]
CAS Number	191162-40-0	[1]
Purity	Typically ≥ 98% (by HPLC)	[1]

Spectroscopic Data (Reference Data for Similar Structures)


While specific spectra for N-Methylindole-2-boronic acid are not readily available in the public domain, the following data for structurally related indole derivatives can be used for comparative purposes.

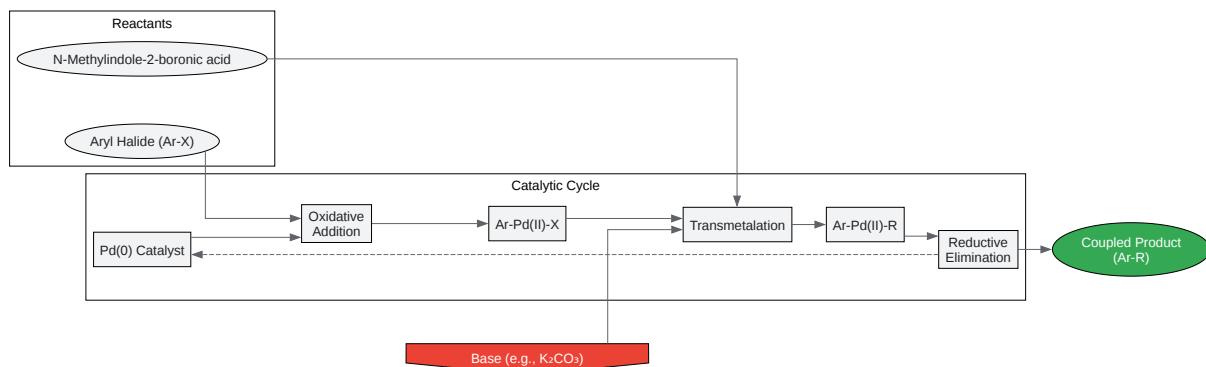
Spectroscopy	Data for Reference Compounds
¹ H NMR	¹ H NMR data for various substituted N-methylindoles show characteristic aromatic proton signals between δ 6.5 and 8.5 ppm. The N-methyl group typically appears as a singlet around δ 3.5-4.0 ppm.
¹³ C NMR	¹³ C NMR spectra of indole derivatives display signals for the aromatic carbons in the range of δ 100-140 ppm. The carbon bearing the boron atom would be expected to show a characteristic chemical shift.

Experimental Protocols

Synthesis of N-Methylindole-2-boronic Acid

A common route for the synthesis of aryl boronic acids involves the lithiation of an aryl halide or a directed ortho-metalation followed by quenching with a trialkyl borate.^[4] The following is a plausible synthetic workflow adapted from the synthesis of N-Boc-indole-2-boronic acid.^[5]

[Click to download full resolution via product page](#)


Plausible synthetic workflow for N-Methylindole-2-boronic acid.

Protocol:

- **Lithiation:** To a solution of N-methylindole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the lithiated intermediate.
- **Borylation:** Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl).
- **Extraction and Purification:** The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

N-Methylindole-2-boronic acid is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.^[1] This reaction is fundamental for the synthesis of biaryl compounds.

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol:

- Reaction Setup: In a reaction vessel, N-Methylindole-2-boronic acid, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or Na_2CO_3) are combined.
- Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or DMF) is added.
- Reaction Conditions: The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C for several hours until the reaction is

complete, as monitored by techniques like TLC or LC-MS.

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Characterization by High-Performance Liquid Chromatography (HPLC)

The purity of N-Methylindole-2-boronic acid and the progress of reactions involving it can be monitored by reverse-phase HPLC.

Representative HPLC Method:

- **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- **Mobile Phase:** A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. For example, a linear gradient from 10% to 90% acetonitrile in water over 20 minutes.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.
- **Injection Volume:** 10 μ L.
- **Column Temperature:** 30 °C.

Role in Drug Discovery and Development

While N-Methylindole-2-boronic acid itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.

The boronic acid functional group allows for the facile introduction of the N-methylindole moiety into larger molecules through robust C-C bond-forming reactions. This has been exploited in the development of inhibitors for various biological targets. For instance, indole derivatives have been investigated as inhibitors of kinases involved in cell signaling pathways, such as the mTOR/Akt/PI3K pathway, which is often dysregulated in cancer.

Conclusion

N-Methylindole-2-boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in powerful cross-coupling reactions, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics and the experimental protocols for its use is essential for researchers and scientists aiming to develop novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 191162-40-0: B-(1-Methyl-1H-indol-2-yl)boronic acid [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [physical and chemical properties of N-Methylindole-2-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067260#physical-and-chemical-properties-of-n-methylindole-2-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com